4-(1-ethyl-1H-imidazol-4-yl)phenol
Description
Contextualization within the Broader Field of Imidazole (B134444) and Phenolic Heterocyclic Chemistry
Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, are a cornerstone of organic and medicinal chemistry. researchgate.net It is estimated that over 85% of all biologically active chemical compounds contain a heterocycle. Within this broad class, imidazole and phenol (B47542) moieties are particularly prominent.
The imidazole ring is a five-membered heterocycle with two nitrogen atoms. ajrconline.org This structure is a key component of several essential biological molecules, including the amino acid histidine, histamine, and nucleic acids. sciencepublishinggroup.combiomedpharmajournal.org Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug discovery, with imidazole derivatives being explored for a wide array of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ajrconline.orgnih.gov The imidazole core is electron-rich, which allows it to readily bind to various enzymes and receptors. nih.gov
Phenolic compounds are characterized by a hydroxyl group (-OH) directly attached to an aromatic ring. This functional group is a key structural feature in many natural products and synthetic compounds. Phenols are well-known for their antioxidant properties, stemming from the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals. ontosight.ai
The combination of these two scaffolds into a single molecule, as seen in the isomeric compound 4-(imidazol-1-yl)phenol (B155665), creates a structure with potential for multifaceted interactions and applications. For instance, 4-(imidazol-1-yl)phenol has been identified as a highly potent signal enhancer in horseradish peroxidase (HRP)-luminol chemiluminescence immunoassays, a critical tool in biochemical analysis. medchemexpress.com The specific placement of the ethyl group on one of the imidazole nitrogens in 4-(1-ethyl-1H-imidazol-4-yl)phenol further refines its chemical properties, such as its solubility and reactivity. ontosight.ai
Historical Trajectory and Evolution of Research Paradigms Applied to Imidazole-Phenol Scaffolds
The history of heterocyclic chemistry dates back to the early 19th century, with the isolation and study of compounds like alloxan (B1665706) (from uric acid) in 1818 and furfural (B47365) in 1832. researchgate.net Imidazole itself was first synthesized by Heinrich Debus in 1858. exlibrisgroup.com Early research in medicinal chemistry often involved the synthesis and modification of such heterocyclic cores derived from natural products. acs.org
Historically, the synthesis of related imidazole-phenol structures, such as 4-(imidazol-1-yl)phenol, relied on methods like the Ullmann reaction. However, these early approaches often suffered from drawbacks like the use of copper catalysts that left residues and complicated purification processes, making them unsuitable for large-scale industrial production.
The evolution of synthetic organic chemistry has introduced more efficient and versatile methods. An analysis comparing medicinal chemistry practices between 1984 and 2014 noted a significant increase in the use of certain reactions, such as amide bond formation and modern cross-coupling reactions like the Suzuki–Miyaura and Buchwald–Hartwig reactions. acs.org Concurrently, there was a noted decrease in the synthesis of new heterocycles from scratch, possibly due to the increased availability of diverse commercial starting materials. acs.org Research paradigms have shifted towards the development of more efficient, often one-pot, multi-catalytic processes for creating complex heterocyclic compounds. researchgate.net
In recent years, research on imidazole-phenol derivatives has also extended into materials science. For example, the related compound 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol has been synthesized and investigated for its nonlinear optical (NLO) properties, which are crucial for applications in modern optical devices. researchgate.net This demonstrates a broadening of the research scope beyond traditional biological applications.
Identification of Current Academic Research Gaps and Unaddressed Scientific Inquiries Pertaining to this compound
Despite the broad interest in imidazole and phenol scaffolds, a detailed survey of the scientific literature reveals that this compound is a relatively understudied compound. While its existence and basic chemical data are documented, there is a noticeable lack of in-depth research into its specific properties and potential applications.
Key research gaps include:
Comprehensive Biological Screening: While compounds with similar structures are known to have antimicrobial and antioxidant properties, there is a lack of published, systematic evaluation of this compound across a wide range of biological assays. ontosight.ai Its potential as an inhibitor of specific enzymes or as a modulator of cellular pathways remains largely unexplored.
Advanced Material Properties: Following the investigation of other imidazole-phenols for nonlinear optical properties, the potential of this compound in materials science is an open question. researchgate.net Its photophysical properties, thermal stability, and potential for incorporation into polymers or other materials have not been characterized.
Synthetic Methodology Optimization: While a synthesis for the related compound 4-[2-(ethylthio)-1-methyl-1H-imidazol-4-yl]phenol has been described, detailed studies optimizing the synthesis of this compound for yield, purity, and scalability are not readily available in the public domain. prepchem.com
Structure-Activity Relationship (SAR) Studies: There is a lack of comparative studies that systematically evaluate how the ethyl group in this compound, compared to a simple hydrogen or other substituents, influences its biological activity or physical properties. Such SAR studies are fundamental in medicinal chemistry for designing more potent and selective molecules. ajrconline.org
Data Tables
Table 1: Physicochemical Properties of Related Imidazole-Phenol Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-(Imidazol-1-yl)phenol | 10041-02-8 | C₉H₈N₂O | 160.17 | 204-206 sigmaaldrich.com |
| This compound | 74730-85-1 | C₁₁H₁₂N₂O | 188.23 | Not available |
| 4-(1H-Imidazol-4-yl)phenol | 68535-65-9 | C₉H₈N₂O | 160.17 | Not available |
| 4-[2-(ethylthio)-1-methyl-1H-imidazol-4-yl]phenol | Not available | C₁₂H₁₄N₂OS | 234.32 | 209.9 prepchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1-ethylimidazol-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-13-7-11(12-8-13)9-3-5-10(14)6-4-9/h3-8,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUBUIZJWIQUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201295393 | |
| Record name | 4-(1-Ethyl-1H-imidazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74730-85-1 | |
| Record name | 4-(1-Ethyl-1H-imidazol-4-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74730-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Ethyl-1H-imidazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategic Organic Transformations of 4 1 Ethyl 1h Imidazol 4 Yl Phenol
Novel Reaction Pathways and Catalytic Systems for the Synthesis of 4-(1-ethyl-1H-imidazol-4-yl)phenol
Modern synthetic chemistry offers a variety of innovative approaches to construct the imidazole (B134444) core with high precision. These methods often employ novel catalysts and reaction conditions to enhance efficiency and selectivity.
Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, have emerged as a powerful tool for synthesizing substituted imidazoles. nih.govrsc.org These reactions are highly atom-economical and can generate diverse molecular structures efficiently. For instance, the three-component reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297) can yield 2,4,5-trisubstituted imidazoles. rsc.org A four-component variation, including a primary amine, can lead to 1,2,4,5-tetrasubstituted imidazoles. rsc.orgnih.gov
The choice of catalyst is crucial in MCRs to control selectivity. rsc.org For example, HBF4–SiO2 has been identified as a highly effective catalyst for both three- and four-component syntheses of imidazoles. rsc.org Imidazole itself can also act as an organocatalyst in MCRs to produce a variety of functionalized molecules. rsc.org
While transition metals are effective catalysts, their potential toxicity and cost have driven the development of metal-free synthetic routes. numberanalytics.comrsc.org A notable transition-metal-free method involves the base-promoted deaminative coupling of benzylamines and nitriles, which produces 2,4,5-trisubstituted imidazoles. rsc.orgdntb.gov.uaresearchgate.net Another approach utilizes pivalic acid to promote the formation of a benzil (B1666583) intermediate, followed by cyclocondensation to form the imidazole core, all without the need for a metal catalyst. acs.org These methods offer a more environmentally friendly and cost-effective way to synthesize complex imidazole derivatives. figshare.com
Microwave-assisted organic synthesis has gained traction as a technique for rapid and efficient chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating. ingentaconnect.comacs.org This method has been successfully applied to the synthesis of various imidazole derivatives, including 1,5-disubstituted and polysubstituted imidazoles. nih.govresearchgate.net The use of microwave irradiation can significantly reduce reaction times and minimize the formation of side products. ingentaconnect.com
Solvent-free synthesis, another green chemistry approach, further enhances the environmental credentials of chemical processes. researchgate.netbeilstein-journals.org The one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine on a solid support like acidic alumina (B75360) under microwave irradiation is an example of a solvent-free method for preparing substituted imidazoles. researchgate.net
| Synthetic Method | Key Features | Example Application | Reference |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, diversity of products. | Synthesis of tri- and tetrasubstituted imidazoles. | nih.govrsc.org |
| Transition Metal-Free Synthesis | Avoids toxic and costly metals, environmentally benign. | Base-mediated coupling of benzylamines and nitriles. | rsc.orgdntb.gov.ua |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, cleaner reactions. | Synthesis of 1,5-disubstituted imidazoles on a polymer support. | ingentaconnect.comnih.gov |
| Solvent-Free Synthesis | Reduced environmental impact, simplified workup. | One-pot synthesis of dihydropyrimidin-2(1H)-ones. | beilstein-journals.org |
Regioselective and Stereoselective Synthesis of this compound and its Analogs
Controlling the regiochemistry in the synthesis of 1,4-disubstituted imidazoles is a significant challenge. numberanalytics.com A highly regioselective synthesis has been developed that involves the double aminomethylenation of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene. Subsequent addition of an amine nucleophile leads to a transamination/cyclization cascade, yielding the desired 1,4-disubstituted imidazole with complete regioselectivity. rsc.orgnih.gov This method is versatile, accommodating a wide range of N-substituents. rsc.org
Stereoselectivity is also a critical consideration, especially for creating chiral imidazole-containing molecules. Recent advancements include cation-directed catalytic enantioselective desymmetrization methods to produce axially chiral imidazoles. nih.gov
Principles of Green Chemistry Applied to the Sustainable Production of this compound
The principles of green chemistry aim to design chemical processes that are environmentally friendly and sustainable. researchgate.netyoutube.comyoutube.com These principles are increasingly being applied to the synthesis of imidazoles. Key aspects include:
Use of Greener Solvents: Utilizing water or other environmentally benign solvents. researchgate.netnih.gov
Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. numberanalytics.com
Energy Efficiency: Using methods like microwave-assisted synthesis to reduce energy consumption. ingentaconnect.comyoutube.com
Atom Economy: Designing reactions, such as MCRs, that maximize the incorporation of starting materials into the final product. youtube.com
Solvent-free reactions and the use of recyclable catalysts are prime examples of green chemistry in action for imidazole synthesis. researchgate.netbeilstein-journals.org
Flow Chemistry and Continuous Processing Methodologies for Scalable Synthesis of this compound
Flow chemistry offers a promising solution for the scalable and automated synthesis of chemical compounds. youtube.comyoutube.com This technology utilizes microreactors for continuous processing, which provides several advantages over traditional batch methods, including enhanced heat transfer, precise control over reaction parameters, and improved safety. youtube.comacs.orgnih.gov
Theoretical and Computational Investigations of 4 1 Ethyl 1h Imidazol 4 Yl Phenol
Quantum Chemical Calculations of Electronic Structure and Reactivity of 4-(1-ethyl-1H-imidazol-4-yl)phenol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key descriptors of structure and reactivity.
Density Functional Theory (DFT) has become a primary computational tool for studying molecules of the size and complexity of this compound due to its excellent balance of accuracy and computational cost. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict a wide range of properties. researchgate.netnih.gov
For the related compound, 4-(imidazol-1-yl)phenol (B155665), DFT calculations have been used to determine optimized geometry, vibrational frequencies, and electronic properties. nih.gov Similar studies on other imidazole (B134444) derivatives utilize DFT to calculate frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors. researchgate.netppor.az These calculations reveal that the HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. dntb.gov.ua For instance, a smaller energy gap suggests higher polarizability and a greater ease of undergoing chemical reactions.
The electronic properties of this compound can be similarly investigated. Key parameters derived from DFT calculations would include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). These values are crucial for calculating global chemical reactivity descriptors, as shown in the table below.
Table 1: Representative Global Chemical Reactivity Descriptors Calculated via DFT
| Parameter | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
This table represents typical parameters derived from DFT calculations on aromatic and heterocyclic compounds. espublisher.com
Furthermore, DFT combined with a polarized continuum model (PCM) can be used to study the effects of different solvents (e.g., water, ethanol (B145695), DMSO) on the molecule's structure and properties. nih.gov This is critical for understanding its behavior in biological or industrial environments.
Ab initio methods, which derive from first principles without using experimental data for parameterization, offer a high level of theory for elucidating fundamental molecular characteristics. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide benchmark results for the geometry and electronic properties of this compound. These methods are particularly valuable for confirming the results obtained from DFT and for studying excited states or systems where DFT might be less reliable.
Molecular Dynamics Simulations and Conformational Analysis of this compound in Diverse Environments
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes, molecular flexibility, and interactions with the surrounding environment. ajchem-a.com
For a molecule like this compound, MD simulations can be performed in various environments, such as in a vacuum, in different solvents, or near a biological macromolecule. Key analyses from these simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time. ajchem-a.com
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule, such as the ethyl group or the rotation around the bond connecting the phenyl and imidazole rings.
Solvent Accessible Surface Area (SASA): To measure the exposure of the molecule to the solvent, which is important for understanding solubility and interactions. ajchem-a.com
Conformational Analysis: To identify the most stable (lowest energy) conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor.
MD simulations on similar imidazole-containing compounds have confirmed the stability of their complexes with proteins and revealed stable binding patterns, highlighting the power of this technique. tandfonline.com
In Silico Prediction and Modeling of Non-Covalent Interactions Involving this compound
Non-covalent interactions (NCIs) are the primary forces governing how a molecule like this compound interacts with other molecules, including proteins, DNA, or other small molecules. nih.gov These interactions, though weaker than covalent bonds, are crucial for molecular recognition and the formation of stable complexes. researchgate.net
Computational methods are essential for predicting and modeling these interactions. The phenol (B47542) group can act as a hydrogen bond donor (via the -OH group) and acceptor, while the nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors. The aromatic rings can participate in π-π stacking and hydrophobic interactions.
Table 2: Potential Non-Covalent Interactions of this compound
| Interaction Type | Participating Group(s) | Description |
|---|---|---|
| Hydrogen Bonding | Phenolic -OH, Imidazole Nitrogens | The hydroxyl group can donate a hydrogen bond; the sp² hybridized nitrogen can accept a hydrogen bond. |
| π-π Stacking | Phenyl Ring, Imidazole Ring | Face-to-face or edge-to-face stacking interactions with other aromatic systems. |
| Hydrophobic Interactions | Ethyl Group, Phenyl Ring | Interactions driven by the exclusion of water, often important for binding in protein pockets. |
| Cation-π Interactions | Phenyl Ring, Imidazole Ring | Interaction of the electron-rich aromatic rings with a nearby cation. |
This table outlines the principal types of non-covalent interactions expected for the compound based on its functional groups.
Techniques like molecular docking and advanced MD simulations can model these interactions in detail, predicting the binding mode and affinity of the compound to a biological target. tandfonline.commdpi.com The analysis of non-covalent interactions is a cornerstone of structure-based drug design.
Computational Design Principles for Novel this compound Derivatives with Targeted Theoretical Attributes
The insights gained from quantum chemical calculations and molecular simulations can be leveraged to design novel derivatives of this compound with enhanced or modified properties. This in silico design process is a key component of modern medicinal chemistry and materials science.
For example, by performing DFT calculations on a series of virtual derivatives, one can predict how different substituents would alter the electronic properties. Studies on other heterocyclic systems have shown that adding electron-donating groups (like -NH2, -OH) or electron-withdrawing groups (like -NO2, -Cl) can systematically tune the HOMO-LUMO gap, dipole moment, and reactivity. espublisher.com
Table 3: Hypothetical Derivatives and Their Predicted Effect on Electronic Properties
| Substituent (R) on Phenyl Ring | Expected Effect on HOMO-LUMO Gap | Expected Effect on Reactivity |
|---|---|---|
| -NO₂ (Nitro) | Decrease | Increase |
| -Cl (Chloro) | Decrease | Increase |
| -CH₃ (Methyl) | Slight Increase | Slight Decrease |
| -NH₂ (Amino) | Significant Decrease | Significant Increase |
This table provides a conceptual framework for how substituents could be used to modulate the properties of the parent compound, based on established principles of physical organic chemistry. espublisher.com
By combining these predictions with molecular dynamics and docking simulations, researchers can design new molecules with targeted attributes, such as improved binding affinity to a specific protein, enhanced solubility, or optimized electronic properties for applications in materials science, before committing to chemical synthesis.
Advanced Spectroscopic and Diffraction Methodologies in the Structural Elucidation of 4 1 Ethyl 1h Imidazol 4 Yl Phenol Systems
Application of Advanced NMR Techniques for Investigating Tautomeric Equilibria and Dynamic Processes in 4-(1-ethyl-1H-imidazol-4-yl)phenol
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For this compound, advanced NMR methods are particularly crucial for understanding phenomena such as tautomerism and other dynamic processes that are not observable with basic one-dimensional NMR.
Tautomerism is a key feature of many imidazole-containing compounds. researchgate.netrsc.org Although the N1 position of the imidazole (B134444) ring in this compound is substituted with an ethyl group, the N3 nitrogen contains a lone pair of electrons and can be protonated. This can lead to proton exchange processes, especially in protic solvents or in the presence of acidic or basic species. The equilibrium between different protonation states can be investigated using variable temperature (VT) NMR studies. researchgate.net Dynamic NMR experiments can provide information on the rates of these exchange processes, revealing kinetic and thermodynamic parameters. rsc.org
Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, within the ethyl group (the -CH₂- and -CH₃ protons) and the aromatic protons on the phenol (B47542) ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the precise assignment of each carbon atom that has a proton attached.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is particularly useful for identifying the connectivity between the imidazole and phenol rings and for confirming the position of the ethyl group on the N1 nitrogen. For example, a correlation between the N-CH₂ protons and the C2 and C5 carbons of the imidazole ring would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is useful for determining the preferred conformation of the molecule in solution.
The chemical shifts of the imidazole ring carbons, particularly C4 and C5, are sensitive to the electronic environment and can indicate the predominant tautomeric form or protonation state. nih.govresearchgate.net Changes in these shifts upon alteration of solvent or pH can provide clear evidence of a shift in the tautomeric equilibrium. nih.govcapes.gov.br
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in a Non-Interacting Solvent (e.g., CDCl₃).
| Atom Number | Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 1 | C (Phenol) | - | ~155.0 | H-3, H-5 |
| 2, 6 | C (Phenol) | ~7.30 (d) | ~128.0 | H-3, H-5, H-8 (imidazole) |
| 3, 5 | C (Phenol) | ~6.90 (d) | ~116.0 | H-2, H-6, OH |
| 4 | C (Phenol) | - | ~125.0 | H-2, H-6, H-7 (imidazole) |
| 7 | C (Imidazole) | ~7.50 (s) | ~135.0 | H-8, H-9 |
| 8 | C (Imidazole) | ~7.10 (s) | ~118.0 | H-7, H-9 |
| 9 | N (Imidazole) | - | - | - |
| 10 | C (Ethyl) | ~4.10 (q) | ~45.0 | H-11, H-7, H-8 |
| 11 | C (Ethyl) | ~1.45 (t) | ~15.0 | H-10 |
| 12 | OH | ~5.50 (s, br) | - | C-1, C-2, C-6 |
Note: This table presents expected values based on typical shifts for phenol and substituted imidazole moieties. Actual values may vary. 'd' denotes a doublet, 't' a triplet, 'q' a quartet, and 's' a singlet.
Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions and Conformational Landscapes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. researchgate.netijaemr.com These techniques are exceptionally sensitive to intermolecular forces, such as hydrogen bonding, and can be used to explore the conformational possibilities of this compound. researchgate.netrsc.org
The molecule has several key functional groups that give rise to characteristic vibrational bands:
O-H Stretching: The phenolic hydroxyl group will exhibit a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The exact position and broadness of this band are highly indicative of the extent of hydrogen bonding. libretexts.org In a non-polar solvent or in the gas phase, a sharper band at higher wavenumbers would be observed. In the solid state or in polar solvents, this band broadens and shifts to lower wavenumbers due to intermolecular O-H···N or O-H···O hydrogen bonds.
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the aromatic phenol and imidazole rings occur in the 1400-1650 cm⁻¹ region. researchgate.net The positions of these bands can be influenced by substitution and intermolecular interactions.
C-O Stretching: The phenolic C-O stretching vibration is expected to appear as a strong band in the IR spectrum around 1200-1260 cm⁻¹.
Raman spectroscopy complements IR spectroscopy, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching of the aromatic rings is often more prominent in Raman spectra. By comparing the spectra of the compound in different states (solid vs. solution) and in different solvents, one can deduce the nature of the intermolecular interactions. For example, the formation of a hydrogen bond between the phenolic -OH and the N3 atom of the imidazole ring of a neighboring molecule would cause significant shifts in the O-H and imidazole ring vibrational frequencies. rsc.orgnih.gov Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict vibrational frequencies and aid in the assignment of experimental bands. ijaemr.comorientaljphysicalsciences.org
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Comments |
| O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad | Weak | Position is highly sensitive to hydrogen bond strength. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong | Arises from both phenol and imidazole rings. |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium | Medium | From the ethyl group. |
| C=C/C=N Ring Stretch | 1400 - 1650 | Medium-Strong | Medium-Strong | Multiple bands corresponding to ring vibrations. |
| C-O Stretch (Phenol) | 1200 - 1260 | Strong | Weak | A key indicator for the phenolic group. |
| Imidazole Ring Bending | 700 - 900 | Medium | Weak | Out-of-plane bending modes. acs.org |
Single Crystal X-ray Diffraction Studies for Polymorphism and Co-crystallization Analysis of this compound
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For this compound, SCXRD analysis would provide unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Crucially, it reveals the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which dictate the crystal packing.
Polymorphism: Many organic molecules can crystallize in multiple different crystal forms, a phenomenon known as polymorphism. acs.orgnih.gov Each polymorph has a unique crystal lattice and, consequently, different physical properties. Polymorphism in this compound could arise from different hydrogen bonding patterns (e.g., chains vs. dimers) or different packing arrangements of the molecules. researchgate.net A systematic screening of crystallization conditions (e.g., varying solvents, temperatures, and crystallization rates) would be necessary to identify potential polymorphs. nih.gov Each distinct crystalline form would require a separate SCXRD analysis for full characterization. semanticscholar.org
Co-crystallization: Co-crystallization involves crystallizing the target molecule with a second, different molecule (a coformer) to form a new crystalline solid with a defined stoichiometric ratio. rsc.orgyoutube.com Given the hydrogen bond donor (phenol -OH) and acceptor (imidazole N3) sites in this compound, it is an excellent candidate for forming co-crystals with other molecules that have complementary functional groups (e.g., carboxylic acids, amides). SCXRD is essential to confirm that a true co-crystal has formed and to elucidate the specific intermolecular interactions that hold the co-crystal lattice together. mdpi.com
A typical SCXRD study would yield a set of crystallographic data that defines the unit cell and the symmetry of the crystal.
Table 3: Illustrative Single Crystal X-ray Diffraction Data for a Hypothetical Polymorph of this compound.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂N₂O |
| Formula Weight | 188.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.72 |
| b (Å) | 4.75 |
| c (Å) | 17.65 |
| α (°) | 90 |
| β (°) | 99.10 |
| γ (°) | 90 |
| Volume (ų) | 1300.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.425 |
| Hydrogen Bond Geometry | O-H···N (intermolecular chain) |
| π-π Stacking Distance (Å) | 3.8 |
Note: This data is illustrative, based on similar structures found in the literature, such as those for other imidazole derivatives. mdpi.comtandfonline.com
Mass Spectrometry-Based Approaches for Mechanistic Insights into Reactions Involving this compound
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. Advanced MS techniques, particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), are powerful tools for monitoring reactions and gaining mechanistic insights. acs.org
For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, as it can generate intact protonated molecules [M+H]⁺ in the gas phase. The accurate mass of this ion, determined by high-resolution mass spectrometry (HRMS), can confirm the elemental composition of the molecule.
Fragmentation Analysis: In MS/MS experiments, the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide structural information. For this compound, characteristic fragmentation pathways would likely include:
Loss of the ethyl group (as ethene, C₂H₄) from the imidazole nitrogen.
Cleavage of the bond between the phenol and imidazole rings.
Fragmentations characteristic of the phenol ring, such as the loss of carbon monoxide (CO) or a formyl radical (HCO•). libretexts.orgdocbrown.info
Cleavage of the imidazole ring itself, although the aromatic nature of the ring makes it relatively stable. nih.gov
Mechanistic Studies: ESI-MS is exceptionally useful for studying reaction mechanisms because it can detect and identify transient intermediates, especially ionic ones, that may be present in the reaction mixture at low concentrations. unibo.it For example, if this compound were to undergo an electrophilic substitution on the phenol ring, ESI-MS could be used to monitor the disappearance of the starting material and the appearance of the product. More importantly, it could potentially detect key intermediates, such as a protonated complex or a sigma complex, providing direct evidence for the proposed reaction pathway. acs.orgsemanticscholar.org
Table 4: Predicted ESI-MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound.
| m/z of Precursor Ion [M+H]⁺ | Proposed Fragment Ion Structure | m/z of Fragment Ion | Neutral Loss |
| 189.10 | [C₁₁H₁₃N₂O]⁺ | - | - |
| 189.10 | [C₉H₉N₂O]⁺ | 161.07 | C₂H₄ (Ethene) |
| 189.10 | [C₉H₁₁N₂]⁺ | 147.09 | CO₂ |
| 189.10 | [C₆H₅O]⁺ | 93.03 | C₅H₈N₂ |
| 189.10 | [C₅H₈N₂]⁺ | 96.07 | C₆H₅O |
Note: The m/z values are calculated for the most abundant isotopes and represent plausible fragmentation pathways for structural elucidation.
Molecular Recognition and Fundamental Interaction Mechanisms of 4 1 Ethyl 1h Imidazol 4 Yl Phenol
Characterization of Non-Covalent Interactions in 4-(1-ethyl-1H-imidazol-4-yl)phenol Systems (e.g., Hydrogen Bonding, π-Stacking)
The molecular structure of this compound is rich with functional groups capable of engaging in a variety of non-covalent interactions, which are fundamental to its role in molecular recognition. These interactions dictate how the molecule orients itself within a biological receptor or an artificial host system.
Key Interaction Points:
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor. The nitrogen atom at position 3 of the imidazole (B134444) ring is a strong hydrogen bond acceptor. This donor-acceptor pairing is a primary mechanism for specific recognition.
π-Stacking: Both the phenol (B47542) and imidazole rings are aromatic systems. They can engage in π-π stacking interactions with other aromatic residues, such as phenylalanine, tyrosine, or tryptophan in a protein binding site. These interactions are crucial for stabilizing binding.
C-H···π Interactions: The ethyl group's C-H bonds, as well as the C-H bonds on the aromatic rings, can act as weak hydrogen bond donors to the electron-rich face of an aromatic ring, further refining the geometry of a complex.
While a crystal structure for this compound is not publicly available, analysis of a related compound, (E)-4-[N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol, reveals analogous interactions. In its crystal structure, O–H⋯N hydrogen bonds and C—H⋯π interactions are key features that direct the assembly of molecules. researchgate.net Such interactions are highly anticipated to be present and functionally important in systems involving this compound.
Table 1: Potential Non-Covalent Interactions of this compound
| Interaction Type | Donor Group/Region | Acceptor Group/Region | Significance in Recognition |
|---|---|---|---|
| Hydrogen Bond | Phenolic -OH | Imidazole N3, Carbonyls, etc. | High specificity and directionality |
| Hydrogen Bond | Acidic protons (e.g., from receptor) | Imidazole N3 | High specificity and directionality |
| π-π Stacking | Phenol or Imidazole Ring | Aromatic amino acids, nucleobases | Stabilization of binding complex |
| Hydrophobic Interaction | Ethyl Group (-C2H5) | Aliphatic side chains (e.g., Val, Leu, Ile) | Contribution to binding affinity |
| C-H···π Interaction | Ethyl or Aromatic C-H | Aromatic rings (phenol or receptor) | Fine-tuning of binding geometry |
Mechanistic Probing of Ligand-Receptor Binding Through this compound Scaffolds (Focus on molecular mechanisms and methodologies, not specific biological outcomes)
Probing how a ligand binds to its receptor is a cornerstone of medicinal chemistry. For a scaffold like this compound, a multi-faceted approach would be employed to elucidate the binding mechanism. The goal is to understand the thermodynamics (how tightly it binds) and kinetics (how fast it binds and dissociates) of the interaction.
Methodological Approaches:
Structural Biology (X-ray Crystallography and Cryo-EM): The most definitive method is to determine the three-dimensional structure of the ligand bound to its receptor. This reveals the precise orientation of the ligand in the binding pocket and maps out all the non-covalent interactions. For instance, the close analog, 4-(1H-imidazol-1-yl)phenol, has been co-crystallized with various proteins, and its structures are available in the Protein Data Bank (PDB) drugbank.com, providing a template for how the core scaffold interacts with binding site residues.
Biophysical Techniques:
Isothermal Titration Calorimetry (ITC): This method directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the key thermodynamic parameters: binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics of binding. It provides the association rate constant (kon) and dissociation rate constant (koff), from which the binding affinity (Kd) can also be calculated.
Computational Modeling (Molecular Docking): Before extensive lab work, computational docking can predict the likely binding pose of this compound within a known receptor structure. This helps to generate hypotheses about key interactions that can then be tested experimentally.
The binding mechanism itself can follow several models, such as the simple "lock-and-key" model, the "induced-fit" model where the receptor changes conformation upon binding, or the "conformational selection" model where the ligand binds to a pre-existing active conformation of the receptor. Distinguishing between these requires detailed kinetic and structural studies.
Allosteric Modulation Studies Utilizing Synthesized this compound Derivatives (Methodological focus)
Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) binding site. addextherapeutics.commdpi.com They act like a dimmer switch, subtly changing the receptor's shape to either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the effect of the natural ligand. addextherapeutics.com A scaffold like this compound is a prime candidate for developing such modulators.
Methodological Framework for Allosteric Modulation Studies:
Library Synthesis: A library of derivatives of this compound would be created. This involves systematically modifying different parts of the molecule to explore the structure-activity relationship (SAR). Modifications could include:
Varying the length and branching of the N1-alkyl chain (e.g., methyl, propyl, isopropyl).
Adding substituents (e.g., halogens, methoxy (B1213986) groups) to the phenol ring.
Altering the position of the phenol group on the phenyl ring.
Screening and Assay Development: The synthesized library is then screened for allosteric activity. Key methodologies include:
Radioligand Binding Assays: These assays test if the derivative can affect the binding of a known orthosteric ligand (often radiolabeled). A PAM would typically increase the affinity or binding of the orthosteric agonist, while a NAM would decrease it. nih.gov
Functional Assays: These assays measure the cellular response triggered by the orthosteric ligand (e.g., cAMP production, calcium flux, or GTPγS binding). The effect of the synthesized derivative on the orthosteric ligand's potency and efficacy is measured. A PAM, for example, would shift the dose-response curve of the main agonist to the left. nih.govnih.gov
Cooperativity Analysis: Quantitative analysis is performed to determine the degree of cooperativity between the allosteric modulator and the orthosteric ligand. This helps to characterize the strength and nature of the allosteric effect.
Studies on other heterocyclic systems have shown that this approach can successfully identify potent and selective allosteric modulators for targets like G-protein-coupled receptors (GPCRs). nih.govnih.gov
Rational Design Principles for Artificial Molecular Recognition Systems Incorporating the this compound Moiety
The distinct chemical features of this compound make it an interesting guest molecule for the rational design of artificial receptors (hosts). The goal is to create a synthetic host molecule with a cavity that is perfectly complementary to the guest in size, shape, and chemical functionality.
Design Principles:
Complementarity of Hydrogen Bonding: The host should possess a hydrogen bond acceptor, such as a pyridine (B92270) nitrogen or a carboxylate, positioned to interact with the guest's phenolic -OH group. Simultaneously, a hydrogen bond donor, like an amide N-H, could be placed to interact with the guest's imidazole N3 atom.
Shape and Size Complementarity: The host's cavity must be large enough to accommodate the entire guest molecule. This often involves using pre-organized macrocyclic structures (e.g., cyclophanes, calixarenes) as the foundational scaffold.
Hydrophobic Encapsulation: The host should feature hydrophobic interior surfaces, perhaps lined with aromatic panels or aliphatic chains, to create a favorable environment for the guest's ethyl group and phenyl ring, maximizing van der Waals contacts and exploiting the hydrophobic effect.
Pre-organization: An effective host molecule is conformationally rigid or "pre-organized." This minimizes the entropic penalty that must be paid upon binding, leading to a stronger interaction with the guest.
By following these principles, chemists can design and synthesize novel host molecules that selectively bind this compound, which can be applied in areas such as chemical sensing or controlled molecular assembly.
Derivatization Strategies and Theoretical Structure Activity/property Relationship Sar/spr Methodologies for 4 1 Ethyl 1h Imidazol 4 Yl Phenol
Systematic Functionalization and Diversification of the Imidazole (B134444) Ring in 4-(1-ethyl-1H-imidazol-4-yl)phenol
The imidazole ring is a versatile scaffold in medicinal chemistry, offering multiple sites for functionalization to modulate physicochemical and biological properties. nih.govnih.govresearchgate.netmdpi.com For this compound, the imidazole moiety presents key positions for derivatization, primarily at the C2 and C5 positions, as the N1 and C4 positions are already substituted.
Key functionalization strategies include:
C-H Functionalization: Direct C-H activation at the C2 and C5 positions allows for the introduction of various substituents. Palladium-catalyzed cross-coupling reactions, for instance, can be employed to form new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of fused imidazole derivatives. acs.org
Halogenation: The introduction of halogen atoms (e.g., Br, Cl) at the C2 or C5 positions can serve as a handle for further transformations, such as Suzuki, Stille, or Sonogashira cross-coupling reactions, enabling the introduction of aryl, alkyl, or alkynyl groups.
N-oxide Formation: Oxidation of the N3 nitrogen to form an N-oxide can alter the electronic properties of the ring and provide a new site for potential interactions with biological targets.
Introduction of Aroyl Groups: The C2 position can be substituted with aroyl groups, which can then be reduced to form imidazo-methanol derivatives, providing another point for diversification. nih.gov
Table 1: Potential Derivatization Strategies for the Imidazole Ring
| Position | Modification Type | Potential Reagents/Conditions | Desired Outcome |
|---|---|---|---|
| C2, C5 | C-H Arylation/Alkylation | Palladium catalyst, Aryl/Alkyl halide | Introduce steric bulk, modulate lipophilicity |
| C2, C5 | Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Create synthetic handle for cross-coupling |
| C2, C5 | Formylation | Vilsmeier-Haack reaction (POCl₃, DMF) | Introduce an aldehyde for further elaboration |
Chemical Modifications of the Phenolic Moiety in this compound
The phenolic hydroxyl group and its adjacent aromatic ring are prime targets for modification to enhance biological activity, improve solubility, or alter metabolic stability. nih.govacs.org Natural phenols are often used as scaffolds to prepare new biologically active drugs. nih.gov
Common strategies for modifying the phenolic moiety include:
Etherification and Esterification: The phenolic -OH group can be readily converted into ethers or esters. nih.gov This modification masks the acidic proton, which can alter the molecule's pKa, hydrogen bonding capability, and lipophilicity. For example, methylation or ethylation can increase metabolic stability against phase II conjugation.
Ring Substitution: The aromatic ring of the phenol (B47542) can be targeted for electrophilic substitution reactions such as nitration or halogenation. These substituents can modulate the electronic properties of the phenol and introduce new interaction points. nih.gov
Bioisosteric Replacement: The phenol group itself can be replaced with known bioisosteres to improve properties while retaining biological function. For instance, a hydroxamic acid, a tetrazole, or other acidic heterocycles could mimic the hydrogen bond donor/acceptor properties of the phenol. In some contexts, a benzimidazole (B57391) can serve as a bioisostere for a catechol, demonstrating how non-obvious replacements can preserve functional mimicry. pressbooks.pub
Sulfation: The phenolic hydroxyl can be sulfated using reagents like a sulfur trioxide-pyridine complex. mdpi.com Sulfated metabolites are common in vivo, and synthesizing these derivatives can be important for metabolic studies. mdpi.com
These modifications are critical for fine-tuning the pharmacokinetic and pharmacodynamic profile of the lead compound.
Development of Chemical Libraries of this compound Derivatives for Academic Screening and Methodological Validation
The creation of a chemical library—a large collection of structurally related but distinct compounds—is a cornerstone of modern drug discovery and chemical biology. vapourtec.comamericanpeptidesociety.org By systematically applying the derivatization strategies described in sections 6.1 and 6.2, a focused library of this compound analogs can be generated.
The process involves:
Combinatorial Synthesis: This approach allows for the rapid assembly of a diverse array of molecules from a common scaffold. vapourtec.com Automated, continuous-flow synthesis platforms can be particularly efficient for generating libraries, allowing for reactions under high pressure or with volatile reagents. vapourtec.com
Library Design: The library's design is crucial. It should be representative of a relevant chemical space and composed of chemically attractive compounds with tractable synthetic routes. nih.gov Libraries can be categorized as diversity-oriented, focused (designed for a specific target class), or fragment-based. nih.govacs.org For academic screening, a diversity-oriented library of this compound derivatives would be valuable for screening against a wide range of biological targets to identify novel activities.
Screening and Validation: Once synthesized, the library is subjected to high-throughput screening (HTS) to identify "hits"—compounds with desirable biological activity. nih.gov These libraries are not only used for discovering new bioactive molecules but also for validating new screening methodologies and biological assays.
Such libraries are significant assets for academic research institutions, enabling the exploration of biological pathways and the validation of new therapeutic targets. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies Applied to this compound Analogs
QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). unipd.itresearchgate.net These in silico methodologies are invaluable in modern research for prioritizing the synthesis of new analogs and for designing molecules with enhanced potency or improved properties. scielo.brscielo.br
A typical QSAR study involves generating a dataset of analogs, calculating molecular descriptors for each, and then using statistical methods to build a predictive model. The general form of a QSAR equation is often linear: Biological Activity = Constant + (c₁ × P₁) + (c₂ × P₂) + ... unipd.it where P represents the molecular descriptors and c represents the calculated coefficients. unipd.it
Molecular descriptors are numerical values that are calculated from the molecular structure and encode information about its topology, geometry, and electronic properties. nih.govwiley.com The selection of appropriate descriptors is a critical first step in any QSAR/QSPR study. unipd.it
There are several classes of descriptors:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups). researchgate.net
3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, surface area, dipole moment). researchgate.net
Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity (MR), and polar surface area (PSA). researchgate.netresearchgate.net
Descriptor Selection and Validation: Given that software can calculate thousands of descriptors, a key challenge is to select a small subset that is most relevant to the biological activity without overfitting the model. nih.govyoutube.com This often involves:
Variable Reduction: Removing descriptors that are constant or near-constant across the dataset, or those that are highly correlated with each other (e.g., pair correlation > 0.9). youtube.com
Internal and External Validation: The robustness and predictive power of a QSAR model must be rigorously validated. youtube.com
Internal validation techniques like leave-one-out cross-validation (q²) assess the model's stability. nih.gov
External validation involves using the model to predict the activity of a set of compounds (the test set) that was not used in building the model. A high predicted R² value for the test set indicates good predictive ability. youtube.com
Table 2: Common Molecular Descriptors in QSAR/QSPR Studies
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, branching, and shape |
| Geometric | Molecular surface area, volume | Steric properties, potential for interaction |
| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |
| Physicochemical | LogP, Molar Refractivity (MR), Polar Surface Area (PSA) | Lipophilicity, polarizability, transport properties |
Once descriptors are selected, various statistical and machine learning methods can be used to build the QSAR/QSPR model. slideshare.net
Statistical Methods:
Multiple Linear Regression (MLR): One of the simplest and most interpretable methods, MLR creates a linear equation relating the descriptors to the activity. nih.gov It is effective but can be vulnerable when descriptors are correlated. nih.gov
Partial Least Squares (PLS): A popular method in QSAR, PLS is well-suited to handle datasets with many, often correlated, descriptors. It reduces the descriptor variables to a smaller number of orthogonal latent variables (principal components) and then performs regression on them. nih.gov
Machine Learning Approaches: Machine learning, a subfield of artificial intelligence, involves algorithms that learn from data to perform a task. scielo.br These methods can capture complex, non-linear relationships between structure and activity.
Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of the brain. They are powerful for modeling non-linear data but can be prone to overfitting and are often considered "black box" models due to their complexity. nih.gov
Support Vector Machines (SVM): SVM is a machine learning technique that can be used for both regression and classification. It has proven effective in many QSAR studies. nih.gov
Random Forest (RF): RF is an ensemble method that builds a multitude of decision trees during training. It is robust, handles high-dimensional data well, and is less prone to overfitting than a single decision tree. scielo.brscielo.br In several studies on imidazole derivatives, Random Forest has been used to build robust and predictive QSAR models. scielo.brscielo.br
The choice of method depends on the complexity of the dataset and the nature of the relationship between the structural features and the biological endpoint. For derivatives of this compound, applying these advanced computational models could accelerate the discovery of new analogs with optimized properties. scielo.brusp.br
Table 3: Comparison of QSAR/QSPR Modeling Methods
| Method | Type | Advantages | Disadvantages |
|---|---|---|---|
| Multiple Linear Regression (MLR) | Linear Statistical | Simple, easy to interpret nih.gov | Sensitive to correlated descriptors, assumes linearity nih.gov |
| Partial Least Squares (PLS) | Linear Statistical | Handles many correlated variables, robust nih.gov | Interpretation can be more complex than MLR |
| Artificial Neural Networks (ANN) | Non-Linear Machine Learning | Excellent at modeling non-linear relationships nih.gov | Prone to overfitting, "black box" nature nih.gov |
| Random Forest (RF) | Non-Linear Machine Learning | Robust, handles high-dimensional data, less prone to overfitting scielo.brscielo.br | Less interpretable than linear models |
Coordination Chemistry of 4 1 Ethyl 1h Imidazol 4 Yl Phenol As a Ligand
Synthesis and Advanced Characterization of Metal Complexes Featuring 4-(1-ethyl-1H-imidazol-4-yl)phenol as a Ligand
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The specific conditions, such as the choice of solvent, temperature, and stoichiometry, can influence the resulting complex's structure and properties.
General Synthetic Approach:
A common method for synthesizing these complexes is through a precipitation method. ijprems.com An ethanolic solution of the chosen metal salt (e.g., acetates or chlorides of transition metals) is added to an ethanolic solution of this compound in a specific molar ratio. nih.gov The reaction mixture is then refluxed for a period, after which the resulting solid complex can be filtered, washed, and dried. nih.gov
Advanced Characterization Techniques:
To elucidate the structure and properties of the synthesized complexes, a range of advanced characterization techniques are employed:
Spectroscopic Methods:
FT-IR Spectroscopy: Infrared spectroscopy helps identify the coordination sites of the ligand. The disappearance of the broad band associated with the phenolic hydroxyl group in the ligand's spectrum upon complexation indicates its coordination to the metal ion through the deprotonated phenolic oxygen. ijprems.com
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help in determining the geometry of the complex.
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is used to characterize the ligand and to confirm the formation of the complex by observing changes in the chemical shifts of the protons and carbons of the ligand upon coordination to the metal.
Magnetic Susceptibility Measurements: These measurements are crucial for determining the magnetic moment of the complex, which in turn helps in deducing the geometry and the number of unpaired electrons in the metal center.
Molar Conductance Measurements: The molar conductance of a solution of the complex can indicate whether the complex is an electrolyte or a non-electrolyte, providing insights into its formulation. ijprems.com For instance, low molar conductance values in a solvent like DMSO suggest a non-electrolytic nature. ijprems.com
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. ijprems.com
Illustrative Data Table:
Below is a hypothetical data table summarizing the characterization of a series of metal complexes with this compound (represented as L).
| Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) in DMSO | Magnetic Moment (μB) | Proposed Geometry |
| [Co(L)₂(H₂O)₂] | 14.5 | 4.98 | Octahedral |
| [Ni(L)₂(H₂O)₂] | 12.8 | 3.15 | Octahedral |
| [Cu(L)₂(H₂O)₂] | 15.2 | 1.89 | Distorted Octahedral |
| [Zn(L)₂(H₂O)₂] | 13.1 | Diamagnetic | Octahedral |
This table is for illustrative purposes and the data is hypothetical.
Ligand Field Theory and Electronic Properties of this compound-Metal Adducts
Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination compounds. wikipedia.orgbritannica.com It is an extension of molecular orbital theory and crystal field theory and provides a framework for understanding the bonding, magnetic properties, and electronic spectra of metal complexes. wikipedia.orgbritannica.com
When this compound coordinates to a transition metal ion, the degeneracy of the metal's d-orbitals is lifted. britannica.com The way these orbitals split depends on the geometry of the complex and the nature of the ligand field. britannica.com
Key Aspects of LFT for these Complexes:
σ- and π-Bonding: The bonding between the metal and the ligand involves both sigma (σ) and pi (π) interactions. wikipedia.org The imidazole (B134444) nitrogen and the phenolic oxygen of the ligand act as σ-donors. The imidazole ring can also participate in π-interactions, which can influence the ligand field splitting parameter (Δ).
Spectrochemical Series: The position of this compound in the spectrochemical series will determine the magnitude of the d-orbital splitting. This, in turn, affects whether a complex will be high-spin or low-spin.
Electronic Spectra: The colors of the transition metal complexes are due to electronic transitions between the split d-orbitals. britannica.com By analyzing the UV-Visible spectrum, one can determine the ligand field splitting energy (Δo for octahedral complexes) and gain insights into the electronic structure of the complex.
Jahn-Teller Effect: For complexes with certain d-electron configurations (e.g., d⁹ Cu(II) in an octahedral field), the Jahn-Teller effect can lead to distortions from ideal geometries to remove electronic degeneracy. This is often observed in the electronic spectra and crystal structures of such complexes.
Density Functional Theory (DFT) in Conjunction with LFT:
Modern computational methods, such as Density Functional Theory (DFT), are often used to complement experimental data and provide a more detailed understanding of the electronic properties and chemical bonding in these complexes. chimia.ch LFDFT, a combination of Ligand Field Theory and DFT, can be used to model both the ground and excited state properties of transition metal complexes. chimia.ch
Fundamental Catalytic Applications of Metal Complexes Derived from this compound (Focus on academic catalytic mechanisms)
Metal complexes derived from imidazole-containing ligands have been explored for their catalytic activity in various organic transformations. nih.gov The catalytic potential of complexes featuring this compound stems from the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby activating them for reaction.
Potential Catalytic Activities:
Oxidation Reactions: The metal center can act as a redox catalyst, facilitating the transfer of electrons in oxidation reactions. The ligand can stabilize different oxidation states of the metal, which is crucial for the catalytic cycle.
Polymerization Reactions: Some transition metal complexes are known to be active catalysts for polymerization reactions. nih.gov The electronic and steric properties of the this compound ligand can influence the activity and selectivity of the catalyst.
Mechanistic Considerations:
The catalytic mechanism often involves the following fundamental steps:
Substrate Coordination: The substrate binds to the metal center, forming an intermediate complex.
Activation: The coordination to the metal center activates the substrate for the desired transformation.
Catalytic Transformation: The reaction occurs within the coordination sphere of the metal.
Product Release: The product dissociates from the metal center, regenerating the catalyst for the next cycle.
The specific mechanism will depend on the reaction type, the metal, and the reaction conditions. The imidazole and phenol (B47542) moieties of the ligand can play a role in the catalytic cycle, for instance, by participating in proton transfer steps or by influencing the electronic environment of the metal center.
Self-Assembly and Supramolecular Structures Formed by this compound Metal Complexes
Self-assembly is a process where individual components spontaneously organize into ordered structures. birmingham.ac.uk In the context of coordination chemistry, metal ions and ligands can self-assemble into complex supramolecular architectures. birmingham.ac.uk The this compound ligand is well-suited for constructing such structures due to its ability to form both coordination bonds and hydrogen bonds.
Key Features Driving Self-Assembly:
Coordination Geometry: The preferred coordination geometry of the metal ion directs the spatial arrangement of the ligands, leading to the formation of specific supramolecular structures. researchgate.net
Hydrogen Bonding: The phenol group of the ligand can act as a hydrogen bond donor, while the uncoordinated nitrogen of the imidazole ring can act as a hydrogen bond acceptor. These interactions can link individual metal complexes into larger assemblies, such as dimers, chains, or networks. whiterose.ac.uk
π-π Stacking: The aromatic imidazole and phenol rings can engage in π-π stacking interactions, further stabilizing the supramolecular structure.
Types of Supramolecular Structures:
The combination of coordination bonds and non-covalent interactions can lead to the formation of various supramolecular structures, including:
Discrete Metallacycles and Cages: By using appropriate metal precursors and controlling the stoichiometry, it is possible to form discrete, closed structures like metallarectangles or more complex three-dimensional cages. nih.gov
Coordination Polymers: When the ligand can bridge between multiple metal centers, extended one-, two-, or three-dimensional coordination polymers can be formed. researchgate.net
The study of these self-assembled structures is a vibrant area of research, with potential applications in areas such as host-guest chemistry, molecular recognition, and materials science. birmingham.ac.uknih.gov
Advanced Analytical Methodologies for the Characterization of 4 1 Ethyl 1h Imidazol 4 Yl Phenol
Chromatographic Separations and Purity Assessment of Complex 4-(1-ethyl-1H-imidazol-4-yl)phenol Mixtures
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of complex mixtures containing this compound. nih.gov The presence of both a polar imidazole (B134444) ring and a moderately polar phenol (B47542) group allows for versatile separation strategies.
Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the separation of phenolic and imidazole-containing compounds. mdpi.comchromforum.org A C18 column is often the stationary phase of choice, providing a nonpolar surface for interaction. nih.gov The mobile phase typically consists of a mixture of an aqueous component (often with a buffer to control the ionization state of the analyte) and an organic modifier like acetonitrile (B52724) or methanol. nih.govmdpi.com Gradient elution, where the proportion of the organic modifier is increased over time, is frequently necessary to achieve optimal separation of compounds with varying polarities. nih.gov
For the purity assessment of this compound, a diode-array detector (DAD) is highly advantageous. A DAD allows for the acquisition of UV-Vis spectra for each eluting peak, which can aid in peak identification and the detection of co-eluting impurities. nih.gov The characteristic UV absorbance of the imidazole and phenol chromophores would be key to its detection and quantification. epa.gov
In a hypothetical separation of a synthetic reaction mixture, byproducts such as unreacted starting materials and isomers could be resolved from the main product, this compound. The retention time and peak area would be used for qualitative identification and quantitative analysis, respectively.
Table 1: Illustrative HPLC-UV Data for the Separation of a Hypothetical Mixture Containing this compound
| Peak No. | Compound Name | Retention Time (min) | Peak Area (%) | λmax (nm) |
| 1 | Impurity A (e.g., starting material) | 3.5 | 5.2 | 254 |
| 2 | This compound | 8.2 | 92.5 | 275 |
| 3 | Impurity B (e.g., isomer) | 9.1 | 2.3 | 278 |
This table is generated based on typical HPLC separation principles for aromatic and heterocyclic compounds and does not represent empirically validated data for this specific compound.
Electrochemical Behavior and Redox Mechanisms of this compound
The electrochemical properties of this compound are dictated by the redox-active phenol and imidazole moieties. Cyclic voltammetry (CV) is a powerful technique to investigate the oxidation and reduction potentials of this compound. acs.org
The phenolic hydroxyl group is susceptible to oxidation, typically forming a phenoxyl radical through a one-electron transfer process. nih.govresearchgate.net This process can be reversible or irreversible depending on the stability of the resulting radical and the experimental conditions. The presence of the electron-rich imidazole ring can influence the oxidation potential of the phenol group. The imidazole ring itself can also undergo oxidation, although generally at higher potentials than phenols. acs.orgresearchgate.net
The redox mechanism likely involves the initial oxidation of the phenolic group. This can be followed by further electrochemical or chemical reactions, potentially leading to the formation of quinone-like structures or polymeric films on the electrode surface. researchgate.netkhanacademy.org The electrochemical behavior can be sensitive to pH, as the protonation state of both the phenol and imidazole groups will affect their electron-donating or -withdrawing properties.
Table 2: Hypothetical Electrochemical Data for this compound
| Process | Potential (V vs. Ag/AgCl) | Mechanism |
| First Oxidation | +0.65 | Phenol to Phenoxyl Radical (1e-, 1H+) |
| Second Oxidation | +1.10 | Imidazole Oxidation |
| First Reduction | -0.40 | Reduction of Oxidized Species |
This table presents plausible electrochemical data based on the known behavior of phenolic and imidazole compounds and is for illustrative purposes only.
Development of Novel Sensor and Probe Methodologies Incorporating this compound Scaffolds
The structural features of this compound make it an attractive scaffold for the development of novel sensors and probes. acs.orgnih.gov The imidazole moiety can act as a binding site for metal ions and anions through coordination or hydrogen bonding. nih.goveurjchem.com The phenol group can also participate in analyte binding and can serve as a signaling unit. nih.gov
Fluorescent sensors based on this scaffold could be designed. acs.org The intrinsic fluorescence of the molecule could be modulated upon binding to a target analyte. For instance, interaction with a metal ion could lead to fluorescence quenching or enhancement through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). rsc.org
Colorimetric sensors are another possibility, where a change in the absorption spectrum upon analyte binding results in a visible color change. eurjchem.com This is often achieved by altering the electronic conjugation of the molecule.
Furthermore, the phenolic hydroxyl group can be utilized in the design of pH-sensitive probes, as its deprotonation at higher pH values would alter the electronic properties and, consequently, the fluorescence or absorbance of the molecule. mdpi.commdpi.com
Table 3: Potential Sensor Applications of this compound-Based Scaffolds
| Sensor Type | Target Analyte | Principle of Detection | Potential Signal Change |
| Fluorescent | Metal Ions (e.g., Cu2+, Zn2+) | Chelation-enhanced fluorescence/quenching | Increase or decrease in fluorescence intensity |
| Colorimetric | Anions (e.g., F-, AcO-) | Hydrogen bonding interactions | Shift in UV-Vis absorption spectrum (color change) |
| pH Probe | H+ / OH- | Deprotonation of phenolic hydroxyl group | Ratiometric change in fluorescence or absorbance |
This table outlines hypothetical sensor applications and is based on the established sensing principles of imidazole and phenol-containing molecules.
Interdisciplinary Research Frontiers Involving 4 1 Ethyl 1h Imidazol 4 Yl Phenol
Role of 4-(1-ethyl-1H-imidazol-4-yl)phenol in the Design of Chemical Biology Probes (Methodological Emphasis)
The development of chemical probes is a cornerstone of chemical biology, enabling the study of biological processes in living systems. The scaffold of this compound presents several features that make it an attractive starting point for the design of such probes. Methodologically, the synthesis of probes based on this compound would likely involve the strategic functionalization of either the phenol (B47542) or the imidazole (B134444) moiety.
The phenolic hydroxyl group is a key handle for modification. It can be readily etherified or esterified to attach reporter groups such as fluorophores, biotin (B1667282) for affinity purification, or photo-cross-linkers to identify binding partners. The choice of linker is critical and would be optimized to maintain the biological activity of the core scaffold while allowing the reporter group to function effectively.
The imidazole ring itself offers further opportunities for modification. For instance, the C2 position of the imidazole ring could be functionalized to introduce additional diversity and modulate the probe's properties. A general approach to creating a library of probes from a core scaffold like this compound is outlined in the table below.
Table 1: Methodological Approach for Developing Chemical Probes from this compound
| Step | Description | Key Considerations |
| 1. Scaffold Synthesis | Synthesis of the core molecule, this compound. | Purity and scalability of the synthesis. |
| 2. Linker Attachment | Covalent attachment of a linker to the phenolic hydroxyl group or the imidazole ring. | Linker length and composition to avoid steric hindrance. |
| 3. Reporter Group Conjugation | Attachment of a reporter group (e.g., fluorophore, biotin) to the linker. | Compatibility of the conjugation chemistry with the reporter group. |
| 4. Biological Evaluation | Testing the probe's activity and specificity in relevant biological assays. | Comparison with the unmodified parent compound. |
| 5. Optimization | Iterative refinement of the linker and reporter group to improve probe performance. | Structure-activity relationship (SAR) studies. |
While specific examples of this compound being used as a chemical probe are not yet widely reported in the literature, the principles of probe design strongly support its potential in this area. The synthesis of related substituted imidazoles for biological screening is an active area of research. nih.gov
Integration of this compound into Novel Materials Science Architectures (e.g., smart materials, ion liquid components)
The imidazole and phenol moieties of this compound also make it a versatile building block for new materials. The nitrogen atoms in the imidazole ring can act as ligands for metal ions, opening the door to the creation of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing.
Furthermore, the imidazolium (B1220033) core is a well-established component of ionic liquids. prepchem.com By quaternizing the second nitrogen atom of the imidazole ring in this compound, a new class of functionalized ionic liquids could be synthesized. The phenolic group would impart specific properties, such as the ability to form hydrogen bonds, which could be exploited for applications like the selective extraction of phenols from industrial wastewater. mdpi.com
The reactivity of the phenol group also allows for the incorporation of this compound into polymer chains, either as a monomer or as a functional additive. This could lead to the development of "smart" materials that respond to external stimuli such as pH or the presence of specific metal ions.
Table 2: Potential Materials Science Applications of this compound
| Material Type | Role of this compound | Potential Application |
| Metal-Organic Frameworks (MOFs) | Ligand | Gas storage, catalysis, chemical sensing |
| Ionic Liquids | Cation precursor | Selective extraction, catalysis, electrolytes |
| Smart Polymers | Monomer or functional additive | pH-responsive materials, sensors |
The synthesis of such materials would leverage established chemical transformations, tailored to the specific properties of this compound.
Green Solvents and Sustainable Processes for Research and Development of this compound
The principles of green chemistry are increasingly being applied to the synthesis of all chemical compounds, including this compound. researchgate.netnih.govnih.gov The goal is to develop synthetic routes that are more environmentally friendly, using less hazardous solvents and reagents, and generating less waste.
Traditional methods for the synthesis of N-arylimidazoles often rely on harsh reagents and high temperatures. google.com However, recent research has focused on the development of greener alternatives. For the synthesis of the N-aryl bond in compounds like this compound, catalytic methods using more benign metals and solvent systems are being explored. biomedres.us The use of water or bio-based solvents like ethanol (B145695) is a key aspect of this approach. researchgate.net
Microwave-assisted synthesis is another green chemistry technique that can significantly reduce reaction times and energy consumption in the synthesis of imidazole derivatives. researchgate.netnih.gov These methods are often more efficient and can lead to higher yields with fewer byproducts.
Table 3: Green Chemistry Considerations for the Synthesis of this compound
| Green Chemistry Principle | Application to Synthesis | Potential Benefit |
| Use of Safer Solvents | Replacing traditional organic solvents with water, ethanol, or ionic liquids. | Reduced toxicity and environmental impact. |
| Catalysis | Employing reusable catalysts to promote the reaction. | Increased efficiency and reduced waste. |
| Energy Efficiency | Utilizing microwave-assisted synthesis. | Shorter reaction times and lower energy consumption. |
| Atom Economy | Designing syntheses that maximize the incorporation of all starting materials into the final product. | Reduced waste generation. |
By embracing these green chemistry principles, the research and development of this compound and its derivatives can be conducted in a more sustainable and environmentally responsible manner.
Emerging Research Questions and Future Directions for 4 1 Ethyl 1h Imidazol 4 Yl Phenol Studies
Unexplored Reaction Pathways and Synthetic Challenges for 4-(1-ethyl-1H-imidazol-4-yl)phenol Derivatives
The synthesis of "this compound" itself presents certain challenges, primarily related to achieving regioselectivity. The formation of the 1,4-disubstituted imidazole (B134444) ring is a critical step, and avoiding the formation of the 1,5-isomer is a common hurdle in imidazole synthesis. rsc.orgresearchgate.net Future research could explore novel catalytic systems or multi-component reactions (MCRs) to improve the efficiency and selectivity of this process. tandfonline.comrsc.org
Unexplored reaction pathways for derivatization of the "this compound" scaffold are numerous. For instance, electrophilic aromatic substitution on the phenol (B47542) ring could lead to a variety of functionalized derivatives. However, the reactivity of the phenol ring will be influenced by the electron-donating or -withdrawing nature of the substituted imidazole moiety, a factor that requires systematic investigation. Furthermore, the development of late-stage functionalization techniques would be highly valuable, allowing for the rapid generation of a library of derivatives from the core scaffold.
Future synthetic efforts could also focus on the development of more sustainable and atom-economical routes. This might involve the use of greener solvents, catalyst recycling, and the exploration of flow chemistry approaches to improve reaction control and scalability.
| Synthetic Challenge | Potential Research Direction |
| Regioselective imidazole ring formation | Development of novel catalysts for 1,4-disubstitution; exploration of one-pot multi-component reactions. rsc.orgtandfonline.com |
| Selective N-1 ethylation | Investigation of steric and electronic effects of directing groups; optimization of reaction conditions (base, solvent). beilstein-journals.orgrsc.org |
| Phenolic hydroxyl group interference | Development of orthogonal protecting group strategies; exploration of direct functionalization without protection. |
| Derivatization of the core scaffold | Systematic study of electrophilic aromatic substitution on the phenol ring; development of late-stage functionalization methods. |
| Sustainability of synthesis | Use of green solvents and catalysts; implementation of flow chemistry. |
Advanced Computational Models for Predicting Unforeseen Properties and Interactions
The use of advanced computational models offers a powerful avenue for predicting the physicochemical and biological properties of "this compound" and its derivatives, thereby guiding experimental efforts. researchgate.netnih.govnih.gov
Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netnih.govacs.org For instance, DFT calculations can be employed to:
Predict the relative energies of the N-1 and N-3 tautomers and the rotational barriers of the phenyl-imidazole bond.
Calculate key electronic descriptors such as HOMO-LUMO energy gaps, which are indicative of the molecule's kinetic stability and reactivity. nih.gov
Simulate spectroscopic data (NMR, IR, UV-Vis) to aid in the structural characterization of newly synthesized derivatives. bohrium.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of "this compound" derivatives with their potential biological activities. nih.govnih.govnih.govnih.gov By building models based on a training set of related compounds, it may be possible to predict the activity of novel, unsynthesized derivatives, thus prioritizing synthetic targets. researchgate.net Descriptors used in such models could include steric, electronic, and hydrophobic parameters.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with biological macromolecules, such as enzymes or receptors. nih.govnih.gov This can provide valuable information on potential binding modes and help in the rational design of derivatives with enhanced biological activity.
| Computational Model | Predicted Properties and Interactions |
| Quantum Mechanics (DFT) | Tautomer stability, rotational barriers, electronic descriptors, simulated spectra. researchgate.netacs.orgbohrium.com |
| QSAR | Correlation of structural features with biological activity, prediction of activity for new derivatives. nih.govnih.govnih.gov |
| Molecular Dynamics (MD) | Conformational dynamics, interaction with biological targets, binding mode analysis. nih.govnih.gov |
Methodological Advancements in Characterizing Complex Multicomponent Systems Involving this compound
The analysis and characterization of "this compound" and its derivatives, especially within complex mixtures resulting from synthesis or biological assays, necessitate the use of advanced analytical techniques.
Hyphenated Chromatographic Techniques: The coupling of liquid chromatography (LC) with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy provides a powerful tool for the separation and identification of components in complex mixtures. ijarnd.comchemijournal.comajpaonline.comlongdom.orgscholarsrepository.com
LC-MS/MS: This technique is invaluable for the sensitive and selective detection of the target compound and its metabolites in biological matrices. The fragmentation patterns obtained from tandem mass spectrometry can provide definitive structural information.
LC-NMR: This allows for the direct acquisition of NMR spectra of separated components, which is crucial for the unambiguous structural elucidation of isomers and new derivatives. longdom.org
Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are essential for the complete assignment of proton and carbon signals, especially for complex derivatives. ipb.pt Furthermore, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of atoms, aiding in the determination of the molecule's conformation and the regiochemistry of substitution. ipb.pt A significant challenge in the characterization of imidazole-containing compounds is the identification and quantification of tautomeric forms in solution. nih.govresearchgate.net Advanced NMR methods, potentially in combination with computational studies, could be employed to study the tautomeric equilibrium of "this compound".
Advanced Spectroscopic Techniques: The combination of experimental and theoretical spectroscopic studies can provide a more complete picture of the molecule's properties. For example, comparing experimentally obtained UV-Vis spectra with those predicted by TD-DFT calculations can help to understand the electronic transitions within the molecule. diva-portal.org
| Characterization Method | Application |
| LC-MS/MS | Sensitive detection and structural confirmation in complex mixtures. ijarnd.comajpaonline.com |
| LC-NMR | Unambiguous structural elucidation of isomers and new derivatives. longdom.org |
| 2D NMR (COSY, HSQC, HMBC, NOE) | Complete assignment of NMR signals and conformational analysis. ipb.pt |
| Advanced NMR for Tautomerism | Study of tautomeric equilibrium in solution. nih.govresearchgate.net |
| Combined Experimental/Theoretical Spectroscopy | Understanding electronic transitions and properties. diva-portal.org |
Development of Novel Theoretical Frameworks for Understanding Structure-Property Relationships in Complex Imidazole-Phenol Conjugates
A deeper understanding of the relationship between the structure of "this compound" and its properties requires the development of novel theoretical frameworks. These frameworks would go beyond simple correlations and aim to provide a more fundamental understanding of the underlying principles governing the behavior of this class of molecules.
Predicting Acidity and Basicity (pKa): The imidazole and phenol moieties both have ionizable protons, and their respective pKa values will be crucial for understanding the molecule's behavior in biological systems. Developing accurate theoretical models to predict the pKa values of both the imidazolium (B1220033) proton and the phenolic proton in this specific conjugate is an important research direction. mdpi.comnih.govmdpi.comnih.govresearchgate.net These models would need to account for the electronic interplay between the two ring systems.
Modeling Tautomerism and Prototropism: The potential for tautomerism in the imidazole ring is a key feature of this compound. nih.govresearchgate.netnih.gov Developing theoretical frameworks that can accurately predict the relative energies of the tautomers and the energy barriers for their interconversion in different solvent environments would be highly valuable. This understanding is critical as different tautomers can exhibit distinct biological activities and intermolecular interactions.
Pharmacophore Modeling and Drug Design: Based on the structural features of "this compound," novel pharmacophore models can be developed. nih.govnih.gov These models would define the essential three-dimensional arrangement of functional groups required for a specific biological interaction. Such models could then be used to virtually screen for other compounds with similar properties or to guide the design of new derivatives with improved activity.
| Theoretical Framework | Application |
| pKa Prediction Models | Accurate determination of the acidity and basicity of the imidazole and phenol moieties. mdpi.comnih.govmdpi.com |
| Tautomerism and Prototropism Models | Prediction of tautomer ratios and interconversion barriers in various environments. nih.govnih.gov |
| Pharmacophore Modeling | Guiding the design of new derivatives with specific biological activities. nih.govnih.gov |
| Quantum Chemical Topology | Detailed analysis of chemical bonding and intermolecular interactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
